molecular formula C13H13F3O4 B3027832 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid CAS No. 1402232-90-9

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B3027832
CAS No.: 1402232-90-9
M. Wt: 290.23
InChI Key: KMEWLUVARFMJJU-UHFFFAOYSA-N
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Description

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative characterized by two key functional groups:

  • Oxan-4-yloxy group at position 4: A tetrahydropyran (oxane) ring ether, contributing to steric bulk and modulating solubility.
  • Trifluoromethyl (-CF₃) group at position 3: Enhances lipophilicity, metabolic stability, and electron-withdrawing effects, influencing acidity (pKa ≈ 2.5–3.0 for similar compounds) .

This compound is primarily used in pharmaceutical and agrochemical research, leveraging its structural features for targeted interactions with enzymes or receptors. Limited direct data on its synthesis or applications are available, but analogs suggest its utility in kinase inhibition or photolabeling studies .

Properties

IUPAC Name

4-(oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c14-13(15,16)10-7-8(12(17)18)1-2-11(10)20-9-3-5-19-6-4-9/h1-2,7,9H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEWLUVARFMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160416
Record name Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-90-9
Record name Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid typically involves the following steps:

    Formation of the Oxan-4-yloxy Group: This can be achieved through the reaction of a suitable precursor with oxan-4-ol under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate product with benzoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid involves several steps, including the formation of the oxan-4-yloxy group, the introduction of the trifluoromethyl group, and the coupling with benzoic acid or its derivatives. In industrial settings, optimized synthetic routes with continuous flow reactors and advanced purification techniques are utilized to ensure high yield and purity.

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and reagents like halogens and alkylating agents.

Scientific Research Applications

This compound is used as a building block in the synthesis of complex molecules and materials. It is also valuable in studies involving enzyme inhibition, protein-ligand interactions, and signal transduction pathways. Its potential as an enzyme inhibitor and its role in protein-ligand interactions make it a candidate for pharmacological studies. Preliminary data suggest that modifications to the oxan ring could enhance binding interactions and selectivity towards specific targets.

The biological activity of this compound has made it a compound of interest in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Derivatives of 4-(trifluoromethyl)benzoic acid exhibit antimicrobial properties. Salicylanilide esters synthesized from 4-(trifluoromethyl)benzoic acid were tested for their antifungal activity, showing effective inhibition against various strains .

Anti-inflammatory Activity

In vitro studies have evaluated the anti-inflammatory properties of the compound, demonstrating its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests a potential use in managing inflammatory diseases.

Mechanism of Action

The mechanism by which 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Protein-Ligand Interactions: It can interact with proteins, affecting their structure and function.

    Signal Transduction Pathways: The compound may modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

>->
Compound Name Structural Features Key Properties/Activities References
4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid - 4-Oxane ether
- 3-CF₃
- Benzoic acid core
- Moderate lipophilicity (estimated logP ~2.8)
- Potential kinase inhibitor scaffold
4-(Trifluoromethyl)benzoic acid - 4-CF₃
- No ether substituent
- High acidity (pKa ~2.3)
- Common intermediate in drug synthesis
3-(5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid - Oxadiazole linker
- 4-CF₃ phenyl group
- Structural mimic of D-luciferin
- Possible luciferase inhibition
4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid (5i) - 4-Benzyloxy group
- 3-CF₃
- Amino substituent
- Used in peptide synthesis (Fmoc-protected derivative: 76% yield)
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (4a) - Piperazine-methyl group
- 3-CF₃
- B-RAFV600E/C-RAF kinase inhibition (IC₅₀ < 1 µM)
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid - Diazirine ring at position 4
- 3-CF₃
- Photoreactive probe for protein labeling

Structural and Electronic Effects

  • Substituent Position : The 3-CF₃ group in all compounds enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2). Electron-withdrawing effects are strongest in 4-(Trifluoromethyl)benzoic acid (pKa ~2.3) due to direct para substitution .
  • Ether vs. Alkyl Chains : The oxan-4-yloxy group in the target compound improves metabolic stability compared to benzyloxy (e.g., 5i), which is prone to oxidative cleavage .

Physicochemical Properties

  • Lipophilicity :
    • The oxan-4-yloxy group reduces logP compared to benzyloxy analogs (estimated logP: 2.8 vs. 3.5 for 5i) .
    • Piperazine derivatives (e.g., 4a) exhibit lower logP (~1.5) due to hydrophilic amines .
  • Solubility: Limited data for the target compound, but oxane ethers generally enhance aqueous solubility compared to purely aromatic substituents.

Biological Activity

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and an oxane moiety, which contribute to its unique chemical properties. The presence of the trifluoromethyl group often enhances lipophilicity and bioactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has indicated that derivatives of 4-(trifluoromethyl)benzoic acid exhibit notable antimicrobial properties. For instance, salicylanilide esters synthesized from 4-(trifluoromethyl)benzoic acid were tested for their antifungal activity against various strains. The results showed effective inhibition, suggesting potential applications in treating fungal infections .

Table 1: Antimicrobial Activity of Salicylanilide Esters

Compound NameInhibition Zone (mm)MIC (µg/mL)
Salicylanilide-11532
Salicylanilide-21816
Salicylanilide-31264

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests a potential use in managing inflammatory diseases .

Table 2: Inhibition of COX Enzymes

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4560

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anti-cancer agent .

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-720
Hek293>100

Case Studies

  • Case Study on Antifungal Activity : A study evaluated the antifungal efficacy of salicylanilide derivatives synthesized from the compound against Candida species. The results demonstrated significant antifungal activity, with some derivatives showing potency comparable to standard antifungal agents.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment group showed reduced swelling and inflammation markers compared to the control group, indicating potential therapeutic benefits in inflammatory conditions.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interactions of this compound with target proteins involved in inflammation and cancer pathways. These studies revealed favorable binding affinities and interactions that could explain the observed biological activities.

Q & A

Q. What are the recommended synthetic routes for 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid, and how can purity be confirmed?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and oxane-containing intermediates. For example, a Mitsunobu reaction could link the oxan-4-yloxy group to the benzoic acid core under anhydrous conditions with triphenylphosphine and diethyl azodicarboxylate (DEAD) . Purification is achieved via recrystallization or column chromatography. Purity confirmation requires a combination of:
  • High-Performance Liquid Chromatography (HPLC) : To assess chemical homogeneity.
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to verify structural integrity (e.g., trifluoromethyl peaks at ~110–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks to the oxan-4-yloxy group (e.g., δ 3.5–4.0 ppm for oxane protons) and trifluoromethyl group (¹³C signal split due to coupling with fluorine) .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1700 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., conformational flexibility) or crystal-packing effects. Strategies include:
  • Structural Overlay Analysis : Use Mercury software to compare experimental crystal structures with computationally optimized conformations (e.g., HF/6-31G* level) .
  • Variable-Temperature NMR : Detect dynamic behavior (e.g., restricted rotation of the oxan-4-yloxy group) .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts and compare with experimental data .

Q. What experimental precautions are necessary to mitigate decomposition during storage or reactions?

  • Methodological Answer : Based on safety
  • Storage : Keep in a desiccator at 2–8°C, away from strong oxidizing agents (e.g., peroxides) .
  • Reaction Conditions : Use inert atmospheres (N₂/Ar) for reactions involving heat or light-sensitive intermediates.
  • Monitoring : Employ thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to detect thermal decomposition thresholds .

Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group influences acidity and reaction pathways. Approaches include:
  • Hammett Substituent Constants : Compare σₚ values of -CF₃ (~0.54) with other substituents to predict reactivity trends .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions using Gaussian software to guide nucleophilic/electrophilic attack predictions .
  • Enzyme Inhibition Studies : Dock the compound into active sites (e.g., luciferase analogs) to assess steric/electronic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 2
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4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid

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